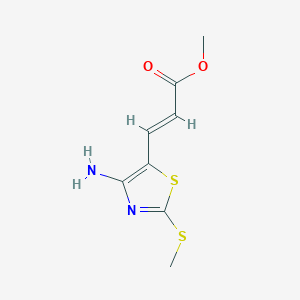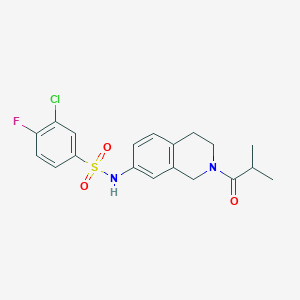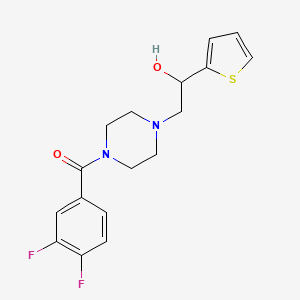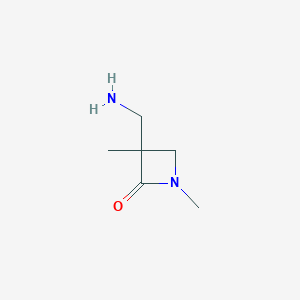
2-Bromo-6-(pentyloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and functional group tolerance. The success of SM coupling is partly attributed to the stability and environmentally benign nature of organoboron reagents. In particular, 2-Bromo-6-(pentyloxy)naphthalene serves as an excellent boron source for SM coupling reactions. The boron moiety readily undergoes transmetalation with palladium, leading to the formation of new C–C bonds .
Hydromethylation of Alkenes
Protodeboronation of alkyl boronic esters, including 2-Bromo-6-(pentyloxy)naphthalene, enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but less explored. The radical-based approach allows for the selective addition of a methyl group to alkenes, providing access to synthetically useful products .
Stable Boronic Ester Moiety
The pinacol boronic ester functionality in this compound offers stability, making it attractive for chemical transformations. Its bench-stable nature, ease of purification, and commercial availability contribute to its prominence in synthetic applications .
Heterogeneous Catalysis Systems
Researchers have explored polymer-supported heterogeneous catalysis systems for Suzuki coupling reactions. These systems prevent contamination from ligand residues, allow fast catalyst recovery, and simplify recycling .
Wirkmechanismus
Target of Action
Boronic esters, a class of compounds to which 2-bromo-6-(pentyloxy)naphthalene belongs, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, donating electrons to form new carbon-carbon bonds .
Mode of Action
In SM cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by the boronic ester’s nucleophilic properties .
Biochemical Pathways
In general, sm cross-coupling reactions involving boronic esters can lead to the formation of biologically active compounds . These reactions are crucial in the synthesis of various pharmaceuticals and bioactive compounds .
Pharmacokinetics
It’s important to note that boronic esters are generally considered to be marginally stable in water , which could potentially affect their bioavailability and pharmacokinetic behavior.
Result of Action
The products of sm cross-coupling reactions involving boronic esters can have various biological activities, depending on their structure .
Action Environment
The action of 2-Bromo-6-(pentyloxy)naphthalene, like other boronic esters, can be influenced by environmental factors. For instance, the rate of transmetalation in SM cross-coupling reactions can be affected by the reaction conditions . Additionally, boronic esters are only marginally stable in water , which could influence their action, efficacy, and stability in aqueous environments.
Eigenschaften
IUPAC Name |
2-bromo-6-pentoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c1-2-3-4-9-17-15-8-6-12-10-14(16)7-5-13(12)11-15/h5-8,10-11H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPINIXAVCDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)






![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)


![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)